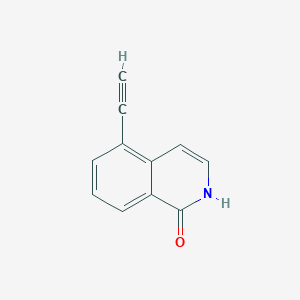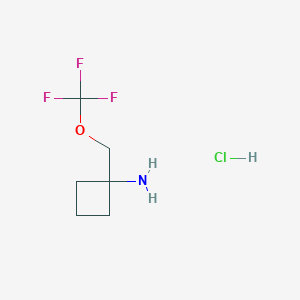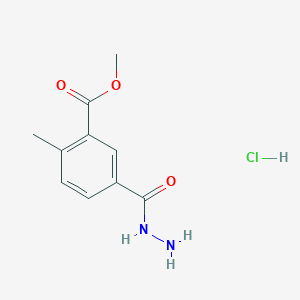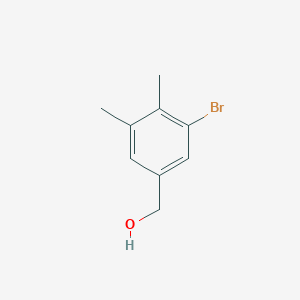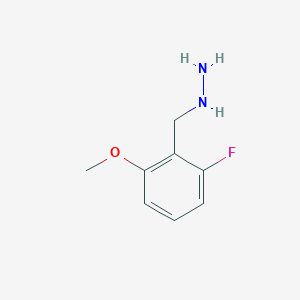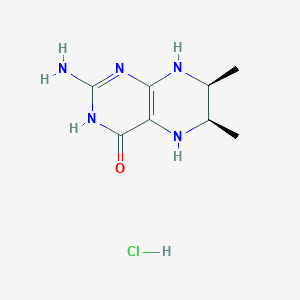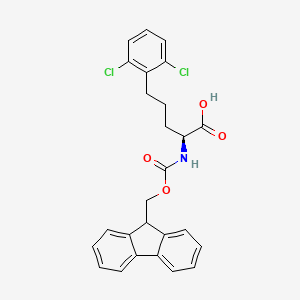
Cyclopropyl(3-fluorophenyl)borinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl(3-fluorophenyl)borinic acid is an organoboron compound that features a cyclopropyl group and a 3-fluorophenyl group attached to a borinic acid moiety. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropyl(3-fluorophenyl)borinic acid typically involves the hydroboration of cyclopropyl-substituted alkenes or alkynes with boron reagents. One common method is the reaction of cyclopropyl-substituted alkenes with borane (BH3) or boronic esters under controlled conditions . The reaction is usually carried out at low temperatures to prevent over-alkylation and to ensure the formation of the desired borinic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes using automated reactors and precise temperature control. The use of boronic esters as intermediates can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopropyl(3-fluorophenyl)borinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes or other boron-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Biaryl compounds or other substituted products.
Applications De Recherche Scientifique
Cyclopropyl(3-fluorophenyl)borinic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of cyclopropyl(3-fluorophenyl)borinic acid in chemical reactions involves the interaction of the boron atom with various nucleophiles or electrophiles. In Suzuki-Miyaura coupling, for example, the boron atom undergoes transmetalation with palladium, forming a palladium-boron intermediate that facilitates the formation of carbon-carbon bonds . The cyclopropyl and 3-fluorophenyl groups can influence the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
Cyclopropyl(3-fluorophenyl)borinic acid can be compared with other similar boron-containing compounds, such as:
Phenylboronic acid: A widely used reagent in Suzuki-Miyaura coupling, but lacks the cyclopropyl and fluorophenyl groups.
Cyclopropylboronic acid: Similar in structure but lacks the fluorophenyl group, which can affect its reactivity and applications.
3-Fluorophenylboronic acid: Contains the fluorophenyl group but lacks the cyclopropyl group, leading to different reactivity and applications.
Propriétés
Formule moléculaire |
C9H10BFO |
|---|---|
Poids moléculaire |
163.99 g/mol |
Nom IUPAC |
cyclopropyl-(3-fluorophenyl)borinic acid |
InChI |
InChI=1S/C9H10BFO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7,12H,4-5H2 |
Clé InChI |
DOEMJLYIJAGQQP-UHFFFAOYSA-N |
SMILES canonique |
B(C1CC1)(C2=CC(=CC=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


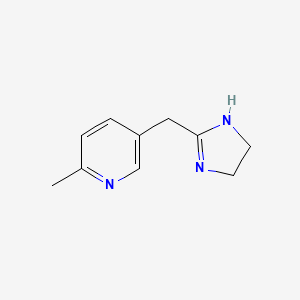

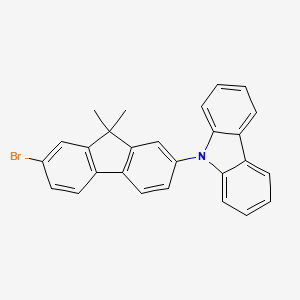
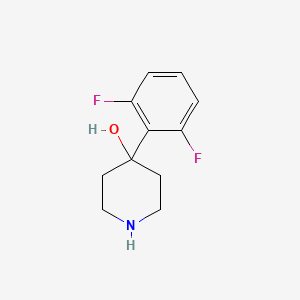
![3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B12827557.png)
